molecular formula C14H14BrN B12123067 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine

1-[4-(4-Bromophenyl)phenyl]ethan-1-amine

Cat. No.: B12123067
M. Wt: 276.17 g/mol
InChI Key: DAQQGBQJTPYBGR-UHFFFAOYSA-N
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Description

1-[4-(4-Bromophenyl)phenyl]ethan-1-amine is an organic compound characterized by the presence of a bromine atom attached to a phenyl group, which is further connected to another phenyl group and an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine typically involves the following steps:

    Bromination: The initial step involves the bromination of biphenyl to introduce a bromine atom at the para position. This can be achieved using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃).

    Amination: The brominated biphenyl is then subjected to a nucleophilic substitution reaction with ethanamine. This reaction can be facilitated by using a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to deprotonate the amine, making it a stronger nucleophile.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Bromophenyl)phenyl]ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide (OH⁻), cyanide (CN⁻), or alkyl groups, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in an acidic medium.

    Reduction: LiAlH₄ in dry ether.

    Substitution: NaOH in aqueous solution for hydroxide substitution.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of phenyl-substituted ethanamines.

Scientific Research Applications

1-[4-(4-Bromophenyl)phenyl]ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential pharmacological properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, influencing their activity through binding or modulation of their active sites. The pathways involved can include signal transduction cascades or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(4-Chlorophenyl)phenyl]ethan-1-amine: Similar structure but with a chlorine atom instead of bromine.

    1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine: Contains a fluorine atom in place of bromine.

    1-[4-(4-Methylphenyl)phenyl]ethan-1-amine: Features a methyl group instead of a halogen.

Uniqueness

1-[4-(4-Bromophenyl)phenyl]ethan-1-amine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, or methyl analogs. The bromine atom can participate in specific halogen bonding interactions, which can be advantageous in certain chemical or biological contexts.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C14H14BrN

Molecular Weight

276.17 g/mol

IUPAC Name

1-[4-(4-bromophenyl)phenyl]ethanamine

InChI

InChI=1S/C14H14BrN/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(15)9-7-13/h2-10H,16H2,1H3

InChI Key

DAQQGBQJTPYBGR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=C(C=C2)Br)N

Origin of Product

United States

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